2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide
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Overview
Description
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chlorobenzonitrile with sodium azide and triethyl orthoformate in an acidic medium to form the tetrazole ring . This intermediate is then reacted with 2,3-dimethylaniline under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of 2-[5-(phenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly for its interactions with enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetonitrile
- 2,2’-(5,5’–(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamides
Uniqueness
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which can impart specific properties and reactivity. Its tetrazole ring also provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-6-5-9-15(12(11)2)19-16(24)10-23-21-17(20-22-23)13-7-3-4-8-14(13)18/h3-9H,10H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSLPCOXOVFJNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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